
(4-Fluoro-3-morpholinophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Fluoro-3-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-35-7 . It has a molecular weight of 225.03 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H13BFNO3/c12-9-2-1-8 (11 (14)15)7-10 (9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 .Chemical Reactions Analysis
Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Medical Diagnostics and Treatment
Boronic acid derivatives, including BODIPY (boron-dipyrrin compounds), have gained attention for their applications in medical diagnostics and treatment. The structural diversity and modifiability of these compounds allow for their use in sensing biomolecules and bioprocesses, crucial for medical and biological purposes. Recent advancements in BODIPY design and functionalization have facilitated their incorporation into drug micro- and nanocarriers, aiming to enhance therapeutic effects in cancer treatment. Moreover, the integration of BODIPY into drug carriers enables real-time in vitro and in vivo imaging, leveraging their high fluorescent intensity and low toxicity for conjugation with various biomolecules (Marfin et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials have also found applications beyond medical diagnostics and treatment, particularly in the development of organic light-emitting diodes (OLEDs). These materials have emerged as promising alternatives in organic optoelectronics due to their structural design and synthesis, offering new avenues for creating 'metal-free' infrared emitters and enhancing OLED device performance (Squeo & Pasini, 2020).
Environmental Analysis
Boronic acids and their derivatives have been applied in environmental analysis, particularly in the chemical fingerprinting of naphthenic acids and other environmental contaminants. These analytical methods are crucial for distinguishing compounds in industrially derived waters from natural sources, contributing significantly to environmental monitoring and protection efforts (Headley et al., 2013).
Drug Development
The versatility of boronic acids has been exploited in the development of new therapeutic agents. Benzoxaborole, a boron-heterocyclic scaffold, exemplifies the broad spectrum of medicinal applications of boronic acids, leading to the discovery of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The unique properties of boronic acids, such as enhancing drug potency and improving pharmacokinetics, have made them a focal point in pharmaceutical research (Nocentini et al., 2018).
Electrochemical Biosensors
Further, boronic acid derivatives have been utilized in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors, based on the unique binding properties of boronic acids, offer non-enzymatic alternatives for glucose sensing and monitoring, showcasing the broad applicability of boronic acid derivatives in biosensing technologies (Wang et al., 2014).
Seawater Desalination
In seawater desalination, the challenge of boron removal has been addressed through the use of reverse osmosis membranes. The understanding of boron speciation and its interaction with these membranes is critical for optimizing desalination processes and ensuring the safety of drinking water, further illustrating the environmental significance of boronic acid research (Tu et al., 2010).
Safety and Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .
作用機序
Target of Action
The primary target of (4-Fluoro-3-morpholinophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of a metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable and environmentally benign, which may influence its action, efficacy, and stability .
特性
IUPAC Name |
(4-fluoro-3-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSMQSHSRZQGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
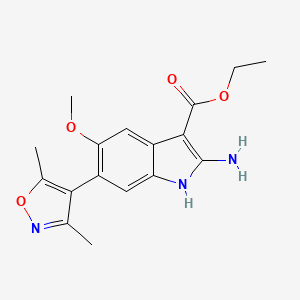
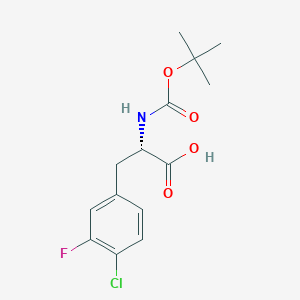
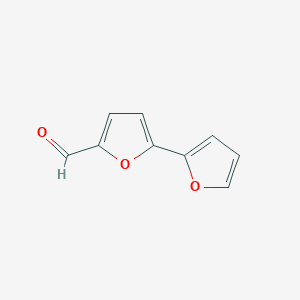

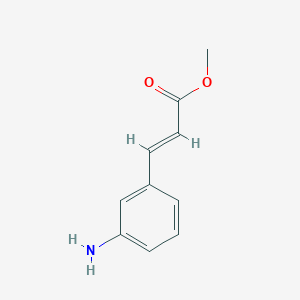
![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)

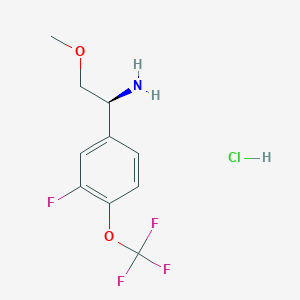
![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
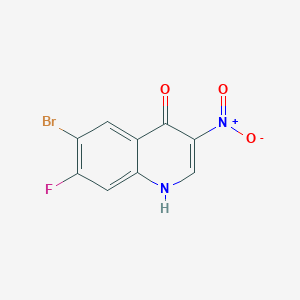

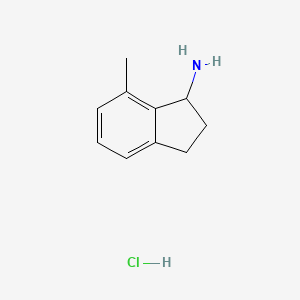
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)